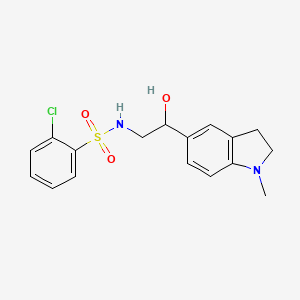

![molecular formula C5H12ClNO B2407756 O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride CAS No. 2375261-48-4](/img/structure/B2407756.png)

O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

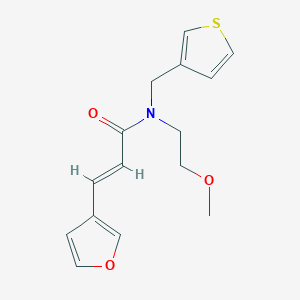

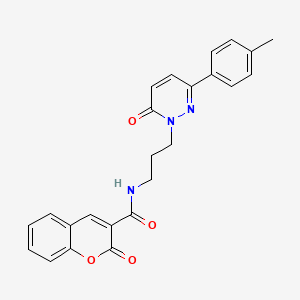

“O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride” is a chemical compound with the CAS Number: 2375261-48-4 . It has a molecular weight of 137.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Crystal Structure and Conformation in Purines and Pyrimidines

Research conducted by Birnbaum, Kulikowski, and Shugar (1979) highlights the relevance of hydroxylamine derivatives in understanding the conformation of exocyclic amino groups in purines and pyrimidines. They studied the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride, shedding light on the conformational aspects crucial for understanding mechanisms of mutagenesis and other biological phenomena (Birnbaum, Kulikowski, & Shugar, 1979).

Cyclopropenone Oximes Synthesis

Yoshida and colleagues (1988) researched the preparation of cyclopropenone oxime hydrochlorides and their reactions with isocyanates. This work is significant in chemical synthesis and offers insights into the formation of complex organic compounds (Yoshida et al., 1988).

Versatile Reagent for Determining Carbonyl-Containing Compounds

Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) in determining various carbonyl-containing compounds. Their work underscores the broad applicability of hydroxylamine derivatives in analytical chemistry (Cancilla & Que Hee, 1992).

Electrophilic Amination in Enzymatic Studies

D’Silva, Williams, and Massey (1986) explored the electrophilic amination of methionine residues in D-amino acid oxidase using O-(2,4-dinitrophenyl)hydroxylamine. Their research contributes to understanding enzyme modification and function, highlighting the use of hydroxylamine derivatives in biochemical studies (D’Silva, Williams, & Massey, 1986).

Antimicrobial Evaluation of Novel Compounds

Shastri (2019) reported the synthesis and antimicrobial evaluation of novel compounds involving hydroxylamine hydrochloride. This research demonstrates the potential of hydroxylamine derivatives in developing new antimicrobial agents (Shastri, 2019).

Tandem Ring Opening in Organic Synthesis

Saravanan, Babu, and Muthusubramanian (2007) investigated the reaction of hydroxylamine hydrochloride with specific organic compounds, leading to tandem ring opening and oximation. This research is vital for understanding complex reactions in organic synthesis (Saravanan, Babu, & Muthusubramanian, 2007).

Raman Spectra Analysis

Edsall (1937) conducted a study on the Raman spectra of amino acids and related substances, including hydroxylamine hydrochloride. This research provides insights into the vibrational spectra of these compounds, which is crucial for understanding their chemical properties (Edsall, 1937).

Safety and Hazards

properties

IUPAC Name |

O-[(1-methylcyclopropyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOCQQBPQLVRQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)

![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)